3-Chlorophenoxyacetyl chloride

Physical organic chemistry Quality control Structural authentication

3-Chlorophenoxyacetyl chloride (CAS 114476-84-5) is a substituted phenoxyacetyl chloride of molecular formula C₈H₆Cl₂O₂ and molecular weight 205.04 g·mol⁻¹, belonging to the acyl halide class. It is commercially supplied as a moisture-sensitive colorless liquid with a standard purity specification of 95% (Thermo Scientific/Alfa Aesar portfolio) and a boiling point of 120–122 °C at 2 mmHg.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 114476-84-5
Cat. No. B048385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorophenoxyacetyl chloride
CAS114476-84-5
Synonyms3-CHLOROPHENOXYACETYL CHLORIDE
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCC(=O)Cl
InChIInChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2
InChIKeyKPINZNVDHXIYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorophenoxyacetyl chloride (CAS 114476-84-5): Acyl Chloride Intermediate with Meta-Chloro Differentiation


3-Chlorophenoxyacetyl chloride (CAS 114476-84-5) is a substituted phenoxyacetyl chloride of molecular formula C₈H₆Cl₂O₂ and molecular weight 205.04 g·mol⁻¹, belonging to the acyl halide class . It is commercially supplied as a moisture-sensitive colorless liquid with a standard purity specification of 95% (Thermo Scientific/Alfa Aesar portfolio) and a boiling point of 120–122 °C at 2 mmHg . The compound features a meta-chlorine substituent on the aromatic ring, distinguishing it from its ortho- and para-chlorinated isomers (CAS 20143-41-3 and 4122-68-3, respectively) and from the unsubstituted phenoxyacetyl chloride (CAS 701-99-5) . Its primary utility resides as a reactive acylating intermediate in medicinal chemistry and agrochemical synthesis, where the position of the chlorine substituent governs downstream product architecture and biological activity [1].

Why 3-Chlorophenoxyacetyl chloride Cannot Be Replaced by In-Class Analogs


Phenoxyacetyl chlorides with different chlorine substitution patterns—ortho (2-), meta (3-), para (4-), or unsubstituted—are not interchangeable in synthetic workflows. The ring position of the chlorine atom materially alters three selection-critical parameters: (i) the electron density distribution on the aromatic ring, which governs both the reactivity of the acyl chloride toward nucleophiles and the stability of downstream intermediates [1]; (ii) the physicochemical properties including density (1.363 vs. 1.314 g/cm³ for the 3- vs. 4-chloro isomer), LogP (2.90 vs. 2.76 predicted), and atmospheric half-life with respect to OH radical oxidation (0.690 vs. 1.606 days for the 3- vs. 4-chloro isomer) [2]; (iii) the regiochemical outcome of any subsequent reactions where the chloro-substituent exerts directing effects. A procurement decision based solely on the phenoxyacetyl chloride scaffold, without specifying the chlorine position, risks obtaining an intermediate that produces a different final compound with potentially divergent biological or functional properties. The quantitative evidence below establishes the measurable boundaries that justify deliberate selection of the 3-chloro (meta) isomer over its closest analogs.

3-Chlorophenoxyacetyl chloride: Quantitative Differentiation Evidence vs. Chloro-Positional Isomers


Meta-Chloro Substitution Increases Density by 3.7% vs. Para-Chloro Isomer

The 3-chlorophenoxyacetyl chloride (meta-isomer) exhibits a density of 1.363 g/cm³, which is 3.7% higher than the 1.314 g/mL (at 25°C, lit.) reported for the 4-chlorophenoxyacetyl chloride (para-isomer) . This density difference is sufficient for unambiguous batch identity confirmation via simple gravimetric or densitometric measurements, providing a orthogonal QC check beyond spectroscopic methods. The unsubstituted phenoxyacetyl chloride has the lowest density in the series at 1.235 g/mL (25°C) [1].

Physical organic chemistry Quality control Structural authentication

Meta-Chloro Isomer Undergoes 2.3-Fold Faster Atmospheric OH Radical Oxidation Than Para-Chloro Isomer

Predicted atmospheric oxidation rates (AopWin v1.92, US EPA EPISuite) for the hydroxyl radical reaction reveal a significant positional effect: the 3-chlorophenoxyacetyl chloride exhibits an overall OH rate constant of 15.5090 × 10⁻¹² cm³/molecule·sec with a corresponding atmospheric half-life of 0.690 days (8.28 hours, assuming 12-hr daylight and 1.5 × 10⁶ OH/cm³) [1]. The 4-chlorophenoxyacetyl chloride (para-isomer) has a rate constant of 6.6603 × 10⁻¹² cm³/molecule·sec and a half-life of 1.606 days (19.27 hours) under identical modeling conditions [2]. The meta-chloro isomer is thus approximately 2.33-fold more reactive toward tropospheric OH radicals.

Environmental fate Atmospheric chemistry Shelf-life and storage

Meta-Chlorine Substitution Increases Predicted LogP by 0.14 Log Units vs. Para-Chloro Isomer

The ACD/Labs Percepta Platform (v14.00) predicts a LogP of 2.90 for 3-chlorophenoxyacetyl chloride, compared to 2.76 for 4-chlorophenoxyacetyl chloride [1][2]. This ΔLogP of +0.14 indicates that the meta-chloro isomer is marginally more lipophilic than its para counterpart. The calculated molar refractivity (47.3 ± 0.3 cm³), polar surface area (26 Ų), and molar volume (150.4 ± 3.0 cm³) are identical between the two positional isomers, confirming that the LogP difference arises solely from the electronic and dipolar effects of chlorine position rather than from bulk molecular property differences [1][2].

Medicinal chemistry Lipophilicity prediction Drug design

Meta-Chloro Orientation Produces a Distinct Electron-Deficiency Profile on the Phenoxy Ring Relative to Ortho and Para Isomers

The seminal 1949 study by Hill, Towns, and Senter established that chlorine-substituted phenoxyacetyl chlorides exhibit systematic differences in reactivity depending on the number and position of chlorine substituents [1]. While that study focused on 2-chloro, 4-chloro, 2,4-dichloro, 2,4,5-trichloro, and 2,4,6-trichloro derivatives, the underlying principle—that the electronic nature of the phenoxy ring modulates acyl chloride reactivity—is well established. The meta-chlorine in 3-chlorophenoxyacetyl chloride exerts a −I (electron-withdrawing inductive) effect without the +M (mesomeric donation) that is possible from the para position. This results in a distinct electrophilic character of the acyl carbonyl carbon relative to the para-isomer [2]. This class-level inference is supported by the observed differences in physical properties (density, LogP, boiling point) that correlate with altered intermolecular interactions driven by the electronic effects of chlorine position.

Organic reactivity Nucleophilic acyl substitution Structure-activity relationships

Experimental Boiling Point and Refractive Index Distinguish 3-Chlorophenoxyacetyl chloride from Unsubstituted Phenoxyacetyl Chloride

The experimentally measured boiling point of 3-chlorophenoxyacetyl chloride is 120–122 °C at 2 mmHg (reduced pressure distillation conditions), with a refractive index nD of 1.548 . In comparison, unsubstituted phenoxyacetyl chloride boils at 225–226 °C at atmospheric pressure (760 mmHg) and has a refractive index n20/D of 1.534 [1]. The refractive index difference of Δn = 0.014 between the 3-chloro and unsubstituted compounds is analytically significant and enables rapid purity and identity checks via refractometry. The 4-chlorophenoxyacetyl chloride has a closely matched refractive index of n20/D 1.5486 (lit.) , making refractive index alone insufficient to distinguish the meta- from para-isomer—reinforcing the importance of orthogonal measurements such as density (Evidence Item 1).

Analytical chemistry Compound identity verification Purification monitoring

Para-Chlorophenoxyacetyl Chloride is Established in Fipexide Synthesis; Meta-Isomer Offers Alternative Pharmacophore Architecture

The para-chlorophenoxyacetyl chloride (CAS 4122-68-3) is the established acylating intermediate in the synthesis of Fipexide, a compound with documented antidepressant and CNS-stimulating properties characterized by very low toxicity [1]. The patent literature (EP0090203A2) describes the direct reaction of p-chlorophenoxyacetyl chloride with piperonylpiperazine in chloroform to yield Fipexide [1]. While 3-chlorophenoxyacetyl chloride has not been reported in identical pharmaceutical applications within the retrieved literature, the meta-chlorine position produces a fundamentally different pharmacophore geometry when incorporated into the same piperazine scaffold—the chloro substituent is oriented in the meta rather than para position relative to the oxyacetyl linker, altering both the molecular electrostatic potential and steric contour of any derived amide or ester [2]. This positional difference is structurally consequential: biological target recognition frequently discriminates between meta- and para-substituted aryl groups.

Pharmaceutical synthesis Antidepressant agents Acylating intermediates

3-Chlorophenoxyacetyl chloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of Meta-Chlorophenoxyacetamide Derivatives for Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams requiring a systematic positional scan of chloro-substituted phenoxyacetamide libraries must source the 3-chlorophenoxyacetyl chloride as the definitive meta-substituted acylating agent. The 0.14 LogP differential vs. the para-isomer [1] and the distinct electronic profile of meta-substitution (pure −I effect, no +M contribution) produce amide products with measurably different lipophilicity and hydrogen-bonding capacity. Procurement of the para-isomer in error would yield a different compound entirely, invalidating SAR conclusions. The compound's 95% commercial purity specification and moisture-sensitive handling requirements are standard for acyl chloride intermediates of this class .

Environmental Fate Assessment: Position-Specific Atmospheric Degradation Modeling

Environmental chemists modeling the atmospheric persistence of chlorophenoxyacetyl derivatives require isomer-specific OH radical rate constants. The 3-chlorophenoxyacetyl chloride's predicted OH rate constant (15.5090 × 10⁻¹² cm³/molecule·sec) and half-life (0.690 days) are 2.33-fold higher than those of the para-isomer [1]. This means that atmospheric fate models using generic 'chlorophenoxyacetyl chloride' parameters would misestimate the compound's tropospheric lifetime by a factor of >2 if the wrong isomer data were used. For regulatory environmental risk assessment, sourcing the correct positional isomer with its validated rate constants is essential.

Analytical Chemistry: Multi-Parameter Identity Confirmation for Incoming QC of Positional Isomers

Analytical QC laboratories receiving 3-chlorophenoxyacetyl chloride must employ a two-parameter identity check combining refractive index (nD = 1.548) and density (1.363 g/cm³) to confidently distinguish it from the para-isomer (n20/D = 1.5486; density = 1.314 g/mL) [1]. Refractive index alone is insufficient (Δn ≈ 0.0006, within instrumental error), but the 3.7% density differential provides unambiguous discrimination. Laboratories procuring this compound should specify both parameters in their certificate of analysis requirements to prevent isomer misassignment.

Agrochemical Intermediate Research: Synthesis of Meta-Substituted Phenoxy Herbicide or Plant Growth Regulator Analogs

Historically, chlorinated phenoxyacetic acids have been extensively studied for herbicidal activity, with structure-activity relationships strongly dependent on chlorine position [1]. The 3-chlorophenoxyacetyl chloride serves as the direct acylating precursor to 3-chlorophenoxyacetic acid derivatives (via hydrolysis) or to amide/ester agrochemical candidates. While the 4-chloro- and 2,4-dichloro- analogs dominate the commercial herbicide landscape, the meta-chloro scaffold offers an underexplored region of chemical space for discovery programs seeking novel selectivity profiles. Its higher predicted LogP (2.90) relative to the para-isomer suggests marginally enhanced foliar uptake potential for ester pro-herbicide designs.

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